Cas no 170462-69-8 (2-{(tert-butoxy)carbonylamino}-4-methyl-2-(trifluoromethyl)pentanoic acid)

170462-69-8 structure
상품 이름:2-{(tert-butoxy)carbonylamino}-4-methyl-2-(trifluoromethyl)pentanoic acid
2-{(tert-butoxy)carbonylamino}-4-methyl-2-(trifluoromethyl)pentanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid
- 2-{(tert-butoxy)carbonylamino}-4-methyl-2-(trifluoromethyl)pentanoic acid
-
- 인치: 1S/C12H20F3NO4/c1-7(2)6-11(8(17)18,12(13,14)15)16-9(19)20-10(3,4)5/h7H,6H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1
- InChIKey: MUJOGMJYEGHPQF-NSHDSACASA-N
- 미소: C(O)(=O)[C@](C(F)(F)F)(CC(C)C)NC(OC(C)(C)C)=O
2-{(tert-butoxy)carbonylamino}-4-methyl-2-(trifluoromethyl)pentanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1589742-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95% | 0.05g |
$249.0 | 2023-07-10 | |
Enamine | EN300-1589742-500mg |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95.0% | 500mg |
$835.0 | 2023-09-23 | |
A2B Chem LLC | AX58975-500mg |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95% | 500mg |
$914.00 | 2024-04-20 | |
1PlusChem | 1P01EKTB-100mg |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95% | 100mg |
$522.00 | 2024-06-19 | |
Enamine | EN300-1589742-1000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95.0% | 1000mg |
$1070.0 | 2023-09-23 | |
Enamine | EN300-1589742-5000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95.0% | 5000mg |
$3105.0 | 2023-09-23 | |
Aaron | AR01EL1N-500mg |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95% | 500mg |
$1174.00 | 2025-02-10 | |
A2B Chem LLC | AX58975-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95% | 2.5g |
$2246.00 | 2024-04-20 | |
A2B Chem LLC | AX58975-10g |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95% | 10g |
$4884.00 | 2024-04-20 | |
A2B Chem LLC | AX58975-100mg |
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid |
170462-69-8 | 95% | 100mg |
$427.00 | 2024-04-20 |
2-{(tert-butoxy)carbonylamino}-4-methyl-2-(trifluoromethyl)pentanoic acid 관련 문헌
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
170462-69-8 (2-{(tert-butoxy)carbonylamino}-4-methyl-2-(trifluoromethyl)pentanoic acid) 관련 제품
- 2228363-59-3(1-{1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}ethan-1-one)
- 1366764-94-4(4-(2-fluoro-4-methylphenyl)pyrrolidin-2-one)
- 1220037-82-0(N-Benzyl-N-methyl-3-piperidinamine dihydrochloride)
- 2228782-79-2(2-bromo-4-(3-bromopropyl)-1,3-thiazole)
- 2137573-69-2(Butanamide, 3-methyl-N-1-oxa-4-azaspiro[5.5]undec-9-yl-)
- 2143511-99-1(3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde)
- 1805106-36-8(1-Bromo-3-ethyl-4-fluoro-5-nitrobenzene)
- 2229548-77-8(tert-butyl N-2-(2-methyl-1-oxopropan-2-yl)-5-(trifluoromethyl)phenylcarbamate)
- 321391-90-6(Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)tetrahydro-4-isoxazolecarboxylate)
- 2649064-73-1(1-ethyl-4-(2-isocyanatopropan-2-yl)-3,5-dimethyl-1H-pyrazole)
추천 공급업체
Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
